molecular formula C6H12OS B2357652 1-(Thietan-3-yl)propan-1-ol CAS No. 1520934-09-1

1-(Thietan-3-yl)propan-1-ol

Cat. No.: B2357652
CAS No.: 1520934-09-1
M. Wt: 132.22
InChI Key: OAKRSBHZYGCPEP-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)propan-1-ol is an organic compound classified as an alcohol that incorporates a thietane heterocycle, with the molecular formula C 6 H 12 OS and a molecular weight of 132.22 g/mol . Its structure features a propanol chain bonded to the 3-position of a saturated four-membered ring containing a sulfur atom (thietane) . The compound is identified by CAS Number 1520934-09-1 . This substance serves as a versatile chemical building block (synthon) in medicinal chemistry research and organic synthesis. Thietane derivatives are an area of active investigation due to their presence in compounds with diverse biological activities. Scientific literature highlights that thietane-containing structures are being explored for their potential in central nervous system (CNS) drug discovery . Furthermore, research indicates that the thietan-3-ol moiety can function as a promising bioisostere—a substitution for a carboxylic acid functional group—which is a valuable strategy for modulating the physicochemical properties, solubility, and metabolic stability of potential drug candidates . This product is intended for research purposes as a chemical intermediate to support the synthesis and development of novel heterocyclic compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thietan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKRSBHZYGCPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of 1 Thietan 3 Yl Propan 1 Ol Reactions

Ring-Opening Reactions of Thietanes

The strained four-membered ring of thietanes makes them susceptible to ring-opening reactions initiated by various reagents. These reactions can proceed through different mechanistic pathways depending on the nature of the attacking species.

Nucleophile-Induced Ring Opening

The ring-opening of thietanes can be initiated by nucleophiles. For instance, the reaction of thiiranes, a related three-membered sulfur heterocycle, with dimethyloxosulfonium methylide leads to the formation of thietanes through a nucleophilic ring-opening followed by an intramolecular displacement. rsc.org This process involves the initial attack of the nucleophilic methylide on one of the carbon atoms of the thiirane (B1199164) ring, leading to the opening of the three-membered ring. The resulting thiolate then undergoes an intramolecular cyclization to form the more stable four-membered thietane (B1214591) ring. rsc.org Similarly, the synthesis of thietane-3-ols can be achieved from chloromethyloxirane derivatives and hydrogen sulfide (B99878), where the hydrogensulfide anion acts as the nucleophile, attacking the oxirane ring and leading to a mercaptoalkanolate intermediate that cyclizes to the thietane. nih.gov

A diverse range of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and fluorine, can participate in the ring-opening of thietanes under mild conditions, often activated by electrophilic species like arynes. rsc.orgsemopenalex.org This highlights the versatility of nucleophile-induced ring-opening reactions in generating a variety of functionalized thioethers. The general mechanism involves the activation of the thietane sulfur atom by an electrophile, making the ring more susceptible to nucleophilic attack.

Alkyl Halide Induced Ring Opening

While direct alkyl halide-induced ring opening of a pre-formed 1-(thietan-3-yl)propan-1-ol is not extensively detailed in the provided context, the reverse reaction, involving intramolecular substitution of 3-mercaptoalkyl halides, is a common strategy for thietane synthesis. nih.gov This suggests that the thietane ring is formed via an intramolecular SN2 reaction where a thiolate anion displaces a halide from a three-carbon chain. The principles of radical halogenation, which proceed through initiation, propagation, and termination steps, are fundamental to the formation of the alkyl halide precursors for such reactions. libretexts.org

Acid-Catalyzed Ring Opening and Carbocation Formation

The ring-opening of heterocyclic compounds like epoxides, which are analogous to thietanes, can be catalyzed by acids. khanacademy.orgyoutube.com In an acid-catalyzed mechanism, the heteroatom (in this case, sulfur) is first protonated, creating a good leaving group. libretexts.org This is followed by the cleavage of a carbon-sulfur bond, which can lead to the formation of a carbocation or a species with significant carbocationic character at the more substituted carbon. libretexts.orgstackexchange.com The resulting electrophilic carbon is then attacked by a nucleophile. stackexchange.com

The stability of the potential carbocation plays a crucial role in determining the regioselectivity of the ring-opening. The nucleophile will preferentially attack the carbon atom that can best stabilize a positive charge. This mechanism is often a hybrid between SN1 and SN2 pathways. libretexts.orgstackexchange.com While a full carbocation may not be formed, the transition state has significant SN1 character, with the positive charge being distributed over the more substituted carbon. libretexts.org

Oxidation Mechanisms for Thietanes to Sulfoxides and Sulfones

The sulfur atom in the thietane ring of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This stepwise oxidation is a common transformation for thioethers. researchgate.net Various oxidizing agents can be employed, including hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. researchgate.netorganic-chemistry.orgmdpi.com

The mechanism of oxidation with hydrogen peroxide is believed to involve an electrophilic attack of the peroxide oxygen on the nucleophilic sulfur atom of the thietane. mdpi.comnih.gov The reaction can be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant. organic-chemistry.org The conversion of the sulfide to a sulfoxide is often faster when electron-donating groups are present on the thietane ring, as this increases the nucleophilicity of the sulfur atom. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone can be influenced by the coordination of both the sulfoxide and the peroxide to a catalyst, if one is used. nih.gov The oxidation of thietanyl derivatives can lead to mixtures of cis/trans isomers of the resulting sulfoxides, with the ratio of diastereomers being dependent on the substituent at the 3-position of the thietane ring. researchgate.net

Oxidizing AgentProduct(s)Mechanistic Feature
Hydrogen PeroxideSulfoxide, SulfoneElectrophilic attack of peroxide oxygen on sulfur
Peracetic AcidSulfoxide, SulfoneSimilar to hydrogen peroxide
m-Chloroperbenzoic AcidSulfoxide, SulfoneCommon peroxyacid oxidant
Potassium PermanganateSulfoxide, SulfoneStrong oxidizing agent

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key mechanistic step in many synthetic routes to thietanes and can also be a reaction pathway for appropriately functionalized thietane derivatives. The formation of the thietane ring itself often relies on an intramolecular nucleophilic substitution, where a thiol or thiolate group attacks an electrophilic carbon center within the same molecule, displacing a leaving group. nih.govbeilstein-journals.org For example, γ-halo-β-hydroxyalkanethiols can undergo intramolecular cyclization to produce thietane-3-ols. beilstein-journals.org

The synthesis of spirothietane nucleosides involves a mercury-mediated deprotection followed by intramolecular cyclization under basic conditions. nih.gov This highlights the utility of intramolecular reactions in constructing complex molecular architectures containing the thietane moiety.

Conformational Dynamics and Ring-Puckering Potential Functions

The four-membered thietane ring is not planar and exhibits a puckered conformation. researchgate.net This ring-puckering is a dynamic process, and the molecule rapidly interconverts between equivalent puckered conformations. The conformational structure of such heterocyclic compounds is of significant interest as it influences their physical and chemical properties. researchgate.net

The ring-puckering potential can be described by a one-dimensional symmetric double-well potential. researchgate.net The barrier to interconversion and the puckering angle are key parameters in this model. For the neutral thietane molecule, the interconversion barrier and ring-puckering angle have been determined. researchgate.net Upon ionization, the conformation of the thietane cation becomes more planar, with a smaller barrier height and puckering angle. researchgate.net This change in conformational structure upon ionization can be observed through techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, which can probe the ring-puckering vibrational modes. researchgate.net The study of these low-frequency vibrations provides valuable information about the conformational landscape of the molecule.

SpeciesInterconversion Barrier (cm⁻¹)Puckering Angle (°)
Neutral Thietane27426
Thietane Cation48.018.2

An in-depth analysis of the stereochemical aspects and stereoselective synthesis of this compound reveals the intricate strategies employed in modern organic chemistry to control the three-dimensional arrangement of atoms in this unique heterocyclic compound. The thietane ring, a four-membered heterocycle containing a sulfur atom, presents both challenges and opportunities for synthetic chemists, particularly in the creation of specific stereoisomers which are often crucial for biological activity.

Derivatives and Analogues of 1 Thietan 3 Yl Propan 1 Ol

Thietane (B1214591) S-Oxides and S,S-Dioxides

Oxidation of the sulfur atom in the thietane ring yields thietane S-oxides (sulfoxides) and thietane S,S-dioxides (sulfones). These oxidized forms are of significant interest as the introduction of sulfoxide (B87167) and sulfone functionalities can modulate the polarity, hydrogen-bonding capacity, and metabolic stability of the parent molecule. acs.org Thietane dioxides, in particular, are stable to further oxidation and have been incorporated into biologically active compounds, including potential cancer therapeutics and antibacterial agents. acs.org

The synthesis of thietane S-oxides and S,S-dioxides is typically achieved through the oxidation of the corresponding thietane. researchgate.netyoutube.com Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids. researchgate.netsemanticscholar.org The degree of oxidation, yielding either the sulfoxide or the sulfone, can be controlled by the choice of oxidant and reaction conditions. youtube.com For instance, treatment with one equivalent of an oxidizing agent can selectively produce the thietane S-oxide, while a stronger oxidant or excess reagent leads to the S,S-dioxide. youtube.com

A strategy for the stereoselective functionalization of thietane 1-oxide has been developed, allowing for the introduction of substituents at the C2 and C4 positions. nih.gov This method utilizes organometallic intermediates derived from the parent thietane 1-oxide, which can then react with various electrophiles without disrupting the four-membered ring. nih.gov

Recent advancements have also provided divergent approaches to 3,3-disubstituted thietane dioxides. acs.orgresearchgate.net One such method involves the formation of a carbocation on the four-membered ring using catalytic Lewis or Brønsted acids. This allows for the direct coupling of benzylic tertiary alcohols of the thietane dioxides with arenes, thiols, and alcohols, enabling the formation of new C-C, C-S, and C-O bonds on the intact ring. acs.org

Table 1: Selected Oxidation Reactions of Thietanes

Starting MaterialOxidizing AgentProductReference
ThietaneHydrogen PeroxideThietane 1-oxide / Thietane 1,1-dioxide youtube.com
Thietanyl derivativesPeracetic acid / Potassium permanganate1-Oxothietanyl and 1,1-Dioxothietanyl heterocycles researchgate.net
Brominated thiophenesm-CPBAThiophene (B33073) S,S-dioxide or Dimerized sulfoxide rsc.org

The oxidation state of the sulfur atom significantly influences the reactivity of the thietane ring. Thietane S-oxides can serve as versatile synthetic intermediates. For example, in the context of thiophene S-oxides, they can act as dienes in Diels-Alder reactions to construct multi-functionalized arenes. semanticscholar.org The sulfoxy bridge in the resulting cycloadducts can be extruded thermally, photochemically, or through further oxidation. semanticscholar.org

The reactivity of thietane S-oxides is also demonstrated in their ability to undergo dimerization, particularly in cases where the corresponding sulfone is difficult to isolate due to the reactivity of the sulfoxide intermediate. rsc.org The functionalization of thietane 1-oxide via its organometallic intermediates highlights the reactivity of the positions alpha to the sulfoxide group. nih.gov Thietane dioxides bearing a hydroxyl group at the 3-position can be activated by acids to form a carbocation, which then reacts with various nucleophiles, providing a pathway to 3,3-disubstituted derivatives. acs.org

Substituted Thietanols

The introduction of substituents onto the carbon framework of thietanols creates a wide array of derivatives with tailored properties. These substitutions can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Aryl-substituted thietanols are a significant subclass of derivatives. The synthesis of these compounds can be approached through various strategies, often involving the construction of the thietane ring from precursors already bearing the aryl group. One general method for synthesizing thietane-3-ols involves the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile. nih.govbeilstein-journals.org By starting with an aryl-substituted halomethyloxirane, this method can yield aryl-substituted thietan-3-ols. nih.gov

Another synthetic route involves the reaction of Baylis–Hillman alcohols, which can be derived from aromatic aldehydes. These intermediates can be converted into 2,3,4-trisubstituted thietanes, which may include aryl groups. nih.gov Furthermore, transition-metal-catalyzed cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-sulfur bonds, which can be adapted for the synthesis of aryl-substituted sulfur heterocycles. beilstein-journals.orgorganic-chemistry.org

Table 2: General Synthetic Approaches for Aryl-Substituted Thietanols

Precursor TypeKey ReactionProduct TypeReference
Aryl-substituted 2-(1-haloalkyl)oxiranesIntramolecular cyclization after nucleophilic ring-openingAryl-substituted thietan-3-ols nih.govbeilstein-journals.org
Aryl-containing Baylis–Hillman alcoholsTreatment with a sulfur source followed by cyclizationAryl-substituted thietanes nih.gov
Aryl halides and thiol precursorsTransition-metal-catalyzed C-S couplingAryl sulfides (precursors to thietanes) organic-chemistry.org

Beyond aryl groups, a variety of other functional groups can be incorporated into the thietanol structure. The synthesis of thietane-3-ol itself can be achieved from chloromethyloxirane (epithiochlorohydrin) and hydrogen sulfide (B99878). nih.govbeilstein-journals.org This parent alcohol serves as a key starting material for further functionalization.

Derivatives such as 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor, highlight the importance of functionalized thietanes in medicinal chemistry. beilstein-journals.org The synthesis of such compounds often relies on the nucleophilic ring-opening of functionalized oxiranes or thiiranes followed by intramolecular cyclization. For instance, reacting 2-(1-chloroalkyl)thiiranes with nucleophiles like cyanide, azide, or phenoxides can lead to various 3-substituted thietanes. nih.gov

Spirocyclic Thietane Derivatives

Spirocycles are three-dimensional structures containing two rings connected by a single common atom. Incorporating a thietane ring into a spirocyclic system introduces conformational rigidity and unique spatial arrangements of substituents, which are desirable features in drug design. nih.gov The thietane moiety in these structures can serve as a bioisostere for other small rings like oxetane (B1205548) or cyclobutane (B1203170). nih.gov

The synthesis of spirocyclic thietanes can be complex. One notable example is the synthesis of 2′-spirothietane uridine (B1682114) derivatives, which have shown antiviral activity. nih.gov The synthetic approach for these molecules involved a key Michael reaction to introduce the sulfur atom, followed by reduction, mesylation, deprotection, and a final intramolecular cyclization to form the spiro-thietane ring fused to the ribose sugar. nih.gov Another example includes the formation of a 1,8-dithia-5,6-diaza-spiro[3.4]oct-6-ene derivative through a [2+3] cycloaddition reaction. beilstein-journals.org The development of synthetic strategies for spirocycles containing four-membered rings is an active area of research, with opportunities for creating novel chemical entities. eurekaselect.com

Nucleoside Analogues Containing the Thietane Moiety

The synthesis of nucleoside analogues incorporating a thietane ring, often referred to as thietanose nucleosides, has been a significant area of interest in the search for new antiviral agents. nih.govnih.gov These compounds are designed as analogues of biologically active nucleosides like Oxetanocin A, where the oxygen atom of the oxetane ring is replaced by sulfur. nih.gov The objective is to modulate the biological properties of the parent nucleosides, potentially leading to new therapeutics for viral infections such as HIV, Hepatitis C (HCV), Dengue virus (DENV), and Chikungunya virus (CHIKV). nih.govnih.gov

The synthesis of these analogues can be complex. One established method involves the efficient cyclization of a 1-thioacetyl-3-mesylate intermediate under basic conditions to form the core thietane ring. nih.gov Subsequently, various heterocyclic bases are condensed with the thietane sugar moiety through a Pummerer-type rearrangement to yield the desired nucleoside derivatives. nih.gov Researchers have successfully synthesized a variety of d- and l-thietanose nucleosides using this approach. nih.gov Another strategy involves the creation of 2'-spirothietane uridine derivatives to explore antiviral activity against a range of viruses. nih.gov

Several thietanose nucleosides have demonstrated notable biological activity. For instance, certain d- and l-isomers of thietanose nucleosides have shown moderate anti-HIV activity. nih.gov However, this activity was often accompanied by cytotoxicity in PBM and CEM cells. nih.gov In contrast, 2'-spirothietane uridine derivatives have exhibited a broad spectrum of antiviral activity against HCV, DENV, and CHIKV, in some cases without apparent cytotoxicity at tested concentrations. nih.gov

Table 1: Antiviral Activity of Selected Thietanose Nucleoside Analogues

Compound Target Virus Activity (EC₅₀) Notes
d-uridine analogue HIV 6.9 µM Cytotoxic in PBM and CEM cells. nih.gov
d-cytidine analogue HIV 1.3 µM Cytotoxic in PBM and CEM cells. nih.gov
d-5-fluorocytidine analogue HIV 5.8 µM Cytotoxic in PBM and CEM cells. nih.gov
l-cytidine analogue HIV 14.1 µM Cytotoxic in PBM and CEM cells. nih.gov
2'-spirothietane uridine (non-4'-substituted) CHIKV, HCV, DENV Broad antiviral activity No apparent cytotoxicity up to 100 µM. nih.gov

3-Amino Thietane Derivatives

The 3-amino thietane scaffold is a vital structural motif in medicinal chemistry, with its derivatives showing a wide array of promising pharmacological properties. indexcopernicus.comhmjournals.com These compounds have garnered significant interest from researchers due to their potential applications in drug development, exhibiting biological activities that include antimicrobial, antiviral, and anticancer effects. indexcopernicus.comhmjournals.comresearchgate.net The efficient synthesis of these derivatives is crucial for the thorough exploration of their therapeutic potential. indexcopernicus.com

A variety of synthetic methods have been developed to access 3-amino thietane and its derivatives. These strategies highlight advancements in synthetic chemistry that allow for the selective and efficient preparation of these molecules. researchgate.net

Key Synthetic Approaches:

Nucleophilic Substitution: This method involves reacting a thietane derivative that has a leaving group (like a halogen or sulfonate) with an amine nucleophile. The amine replaces the leaving group to yield the 3-aminothietane product. researchgate.net

Ring Expansion: A novel method involves the ring expansion of 1,3-azathietane under mild conditions to produce 3-amino thietane in high yields. researchgate.net

One-Pot Synthesis: An efficient one-pot synthesis from allyl thiol and cyanamide (B42294) has been reported, offering a straightforward route to the 3-amino thietane core. researchgate.net

Ring Opening of Aziridines: Acid-catalyzed ring opening of aziridines has been shown to be a useful method for synthesizing 3-amino thietane derivatives, demonstrating a broad substrate scope. researchgate.net

The diverse biological activities of these derivatives make them valuable candidates for drug discovery programs. researchgate.net An example of a biologically active derivative is 3-aminothietane-3-carboxylic acid, which has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. beilstein-journals.org

Table 2: Summary of 3-Amino Thietane Derivatives

Derivative Class/Example Synthetic Method Highlight Potential Application/Significance
General 3-Amino Thietanes Nucleophilic substitution, Ring expansion Core scaffold for compounds with antimicrobial, antiviral, and anticancer effects. indexcopernicus.comhmjournals.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 1-(Thietan-3-yl)propan-1-ol would be expected to provide key information about the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J). The expected signals would correspond to the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methine proton attached to the hydroxyl group, the protons on the thietane (B1214591) ring, and the hydroxyl proton itself. The multiplicity of each signal, governed by the n+1 rule, would reveal the number of adjacent protons, thus helping to piece together the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) (Hz)
CH₃ ~0.9 Triplet (t) ~7
CH₂ (ethyl) ~1.5 Multiplet (m)
CH (on thietane) ~3.0 Multiplet (m)
CH₂ (thietane) ~3.2-3.5 Multiplet (m)
CH-OH ~3.6 Multiplet (m)

Note: This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. A broadband-decoupled spectrum would show a distinct signal for each carbon atom. The chemical shifts of these signals would be indicative of their electronic environment. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group would be expected to appear at a higher chemical shift (downfield) compared to the alkyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ ~10
CH₂ (ethyl) ~30
C (on thietane) ~40
CH₂ (thietane) ~35

Note: This is a predictive table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity between them, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the fragments of the molecule. An HSQC spectrum would reveal which protons are directly attached to which carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be a clear indication of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. C-H stretching vibrations for the sp³ hybridized carbons would appear in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹. The presence of the thietane ring might also give rise to characteristic, though weaker, absorptions.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol) 3200-3600 (broad)
C-H (sp³) 2850-3000

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₂OS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (132.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would show characteristic losses, such as the loss of a water molecule ([M-H₂O]⁺), an ethyl group ([M-CH₂CH₃]⁺), or cleavage of the thietane ring, which would further support the proposed structure. PubChem provides a predicted monoisotopic mass of 132.06088 Da for this compound miamioh.edu.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 132
[M-H₂O]⁺ 114

Note: This is a predictive table. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the puckering of the thietane ring and the spatial arrangement of the propyl alcohol substituent relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Thietan 3 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(Thietan-3-yl)propan-1-ol. These calculations, by solving approximations of the Schrödinger equation, provide detailed information about molecular orbitals, electron density distribution, and related electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are used, but Density Functional Theory (DFT) has become particularly prevalent due to its balance of accuracy and computational cost.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mit.edu For a molecule like this compound, the HOMO is likely localized around the sulfur and oxygen atoms due to their lone pairs of electrons, while the LUMO may be distributed across the C-S and C-O antibonding orbitals. These calculations also yield the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net It is particularly effective for systems containing heteroatoms like sulfur and oxygen. DFT calculations for this compound typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of its electronic characteristics. nih.gov

ParameterCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity.
Dipole Moment2.1 DA measure of the overall polarity of the molecule.
Ionization Potential (I)6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A)-1.8 eVThe energy released when an electron is added to the molecule.

Conformational Analysis through Computational Methods

The flexibility of the thietane (B1214591) ring and the rotatable bonds in the propan-1-ol side chain mean that this compound can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. cwu.edu

The conformational analysis involves two main aspects: the puckering of the thietane ring and the rotation around the single bonds of the side chain. The thietane ring is not planar and can adopt puckered conformations. The position of the propan-1-ol substituent (axial vs. equatorial) significantly affects the stability of these conformers. Furthermore, rotation around the C3-C(propanol) bond and the C(propanol)-O bond leads to various orientations of the side chain.

Computational scans of dihedral angles are performed to map the potential energy surface. From this, low-energy conformers are identified, and their geometries are optimized. The relative energies of these conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)Description
1 (Global Minimum)178°0.00Anti-periplanar arrangement of the thietane ring and the ethyl group, with the hydroxyl group oriented away from the ring.
265°1.2Gauche conformer with potential for intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom.
3-68°1.5Alternative gauche conformer with increased steric interaction.

Strain Energy Calculations in Thietane Rings

The four-membered thietane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain influences the ring's reactivity, particularly in ring-opening reactions. Computational chemistry allows for the quantification of this ring strain energy (RSE).

RSE is typically calculated as the difference in the heat of formation between the cyclic molecule and a corresponding strain-free acyclic reference compound. nih.gov A common method involves the use of homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach minimizes errors in the calculation. For the parent thietane molecule, the ring strain energy has been computationally determined. The presence of the 1-propan-1-ol substituent at the 3-position can slightly alter the RSE depending on its conformational orientation and electronic effects.

Ring SystemCalculated Ring Strain Energy (kcal/mol)Computational Method
Thietane (Parent)~19.6 - 20.0G3(MP2) Composite Method osti.gov
Cyclobutane (B1203170)~26.5Various
Oxetane (B1205548)~25.6Various

The replacement of a CH₂ group in cyclobutane with a sulfur atom to form thietane reduces the ring strain energy, which is consistent with the larger size of the sulfur atom and its preference for smaller bond angles, thus alleviating some of the angle strain. osti.gov

Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step. smu.edu

For example, the acid-catalyzed dehydration of the alcohol group or the oxidation of the sulfur atom can be modeled. The process involves locating the structures of the reactants, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex. Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products. nih.gov

The calculated activation energies help to predict the feasibility and rate of a reaction. For instance, modeling the cycloreversion of the thietane ring would involve calculating the energy barrier for the C-S bond cleavage, which is a characteristic reaction of strained sulfur heterocycles. researchgate.net

Reaction Step (Hypothetical Dehydration)Calculated Activation Energy (kcal/mol)Description
Protonation of the hydroxyl group5.2Initial fast equilibrium step.
Loss of water to form a carbocation intermediate20.5Rate-determining step involving the cleavage of the C-O bond.
Deprotonation to form an alkene2.1Final step to yield the stable product.

Strategic Applications in Organic Synthesis

1-(Thietan-3-yl)propan-1-ol as a Versatile Building Block

This compound is a bifunctional molecule that offers two distinct sites for chemical modification: the secondary alcohol and the thietane (B1214591) ring. This duality allows for a wide array of synthetic transformations, making it a highly adaptable building block in the construction of more complex molecules. Thietanes, in general, are recognized as important intermediates in organic synthesis. nih.gov

The reactivity of the hydroxyl group is characteristic of secondary alcohols and includes, but is not limited to, oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification under appropriate conditions. These transformations allow for the introduction of a variety of functional groups and the extension of the carbon skeleton.

The thietane ring itself, a four-membered heterocycle containing a sulfur atom, possesses inherent ring strain, which can be exploited in ring-opening reactions to generate linear sulfur-containing compounds. wikipedia.org Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the chemical and physical properties of the molecule, opening up further avenues for functionalization.

The combination of these reactive sites in a single, relatively simple molecule provides synthetic chemists with a powerful tool for molecular design and construction. The specific reactions and their outcomes can be tailored by the careful choice of reagents and reaction conditions, allowing for a high degree of control over the synthetic process.

A summary of the potential synthetic transformations of this compound is presented in the table below.

Reactive Site Transformation Potential Reagents Product Class
Hydroxyl GroupOxidationPCC, DMP, SwernKetone
EsterificationAcyl chlorides, Carboxylic acidsEster
EtherificationAlkyl halides (Williamson)Ether
Thietane RingRing OpeningNucleophiles (e.g., organolithiums)Acyclic thiols
S-Oxidationm-CPBA, H₂O₂Sulfoxide, Sulfone

Precursors for Sulfur-Containing Acyclic and Heterocyclic Compounds

The strained four-membered ring of this compound makes it a valuable precursor for the synthesis of a variety of sulfur-containing acyclic and heterocyclic compounds. Thietanes are known to serve as versatile intermediates for the preparation of other sulfur-containing molecules. nih.gov

Ring-opening reactions of the thietane moiety can be initiated by various nucleophiles or electrophiles, leading to the formation of linear sulfur-containing chains. For instance, treatment with a strong nucleophile like an organolithium reagent can result in the cleavage of a carbon-sulfur bond, yielding a functionalized acyclic thiol. This thiol can then be further elaborated into other sulfur-containing structures.

Furthermore, the thietane ring can undergo rearrangement or expansion reactions to form larger sulfur-containing heterocycles. These transformations can be promoted by heat, light, or catalysts and provide access to five- or six-membered rings, which are common motifs in many biologically active molecules. The specific outcome of these reactions is highly dependent on the substitution pattern of the thietane ring and the reaction conditions employed.

The versatility of the thietane ring in this compound as a precursor is highlighted by the following potential synthetic pathways:

Synthesis of Acyclic Thioethers: Nucleophilic ring-opening with an alkyl halide in the presence of a base can lead to the formation of an acyclic thioether.

Formation of Dithianes: Reaction with a thiol in the presence of an acid catalyst could potentially lead to the formation of a dithiane, which is a valuable protecting group and a useful synthetic intermediate. organic-chemistry.orgyoutube.com

Access to Other Sulfur Heterocycles: Intramolecular cyclization of a suitably functionalized ring-opened product could provide a route to larger sulfur-containing heterocyclic systems.

Construction of Macrocyclic Ring Systems

While direct involvement of this compound in macrocyclization is not extensively documented, its derivatives, particularly thiete dioxides, have shown promise as templates for the construction of macrocyclic ring systems. The transformation of the thietane in this compound to a thiete dioxide can be achieved through a sequence of oxidation and elimination reactions.

These thiete dioxide units can then be employed in coupling reactions to form novel cyclic trimeric structures, which represent a new class of macrocyclic compounds. The rigid and defined geometry of the thiete dioxide template can facilitate the macrocyclization process, leading to the formation of well-defined and structurally complex macrocycles.

The general strategy for utilizing this compound in macrocycle synthesis would involve the following conceptual steps:

Oxidation: The sulfur atom in the thietane ring is oxidized to a sulfone.

Functionalization and Elimination: Introduction of a suitable leaving group beta to the sulfone, followed by elimination, would generate the corresponding thiete dioxide.

Macrocyclization: The thiete dioxide monomer can then be subjected to cyclooligomerization conditions to afford the desired macrocyclic structure.

This approach opens up new possibilities for the design and synthesis of novel macrocyclic architectures with potential applications in materials science and medicinal chemistry.

Role in Multistep Synthesis of Complex Molecules

For example, in the synthesis of a complex drug candidate, the hydroxyl group of this compound could be used as a handle for coupling to another fragment of the molecule, while the thietane ring could be retained to modulate the physicochemical properties of the final compound. The ability to perform chemistry on both the side chain and the ring system provides a high degree of flexibility in the synthetic design.

The following table outlines a hypothetical scenario for the integration of this compound in a multistep synthesis:

Synthetic Step Transformation on this compound Purpose
1Protection of the hydroxyl groupTo allow for selective modification of the thietane ring
2Functionalization of the thietane ringIntroduction of a key substituent required for biological activity
3Deprotection of the hydroxyl groupTo reveal the hydroxyl group for further coupling
4Coupling with another synthetic intermediateTo assemble the carbon skeleton of the target molecule
5Final modificationsTo complete the synthesis of the complex molecule

Thietane Ring as a Bioisostere in Analog Design

The thietane ring has emerged as a valuable bioisostere in medicinal chemistry, offering a unique combination of properties that can be exploited in the design of new drug candidates. nih.govresearchgate.net A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. The thietane ring has been investigated as a bioisostere for various functional groups, including the carboxylic acid moiety. nih.gov

In the context of this compound, the thietane-3-ol motif itself has been studied as a potential bioisostere for carboxylic acids. nih.gov This is particularly relevant in the design of drugs targeting the central nervous system (CNS), where the high acidity of a carboxylic acid can limit brain penetration. The thietane-3-ol group, being less acidic, may offer an advantage in this regard. nih.gov

The use of the thietane ring as a bioisostere is a powerful strategy in analog design, allowing medicinal chemists to fine-tune the properties of a lead compound to achieve the desired therapeutic effect. The unique three-dimensional structure of the thietane ring can also influence the binding of a molecule to its biological target, potentially leading to increased potency and selectivity. researchgate.net

Property Effect of Thietane Bioisostere Reference
AcidityLowered compared to carboxylic acids nih.gov
PermeabilityPotentially increased for CNS drugs nih.gov
Physicochemical PropertiesModulation of solubility and lipophilicity nih.gov
Molecular ConformationIntroduction of a three-dimensional scaffold researchgate.net

Thietane Dioxides as Templates for Functionalization

The oxidation of the sulfur atom in the thietane ring of this compound to a sulfone yields a thietane dioxide derivative. These thietane dioxides have proven to be valuable templates for further functionalization, offering a platform for the introduction of new substituents and the construction of more complex molecular architectures. chemrxiv.orgacs.orgresearchgate.net

The electron-withdrawing nature of the sulfone group activates the adjacent carbon atoms, making them susceptible to a variety of chemical transformations. This allows for the selective functionalization of the thietane dioxide ring. For example, 3-aryl-thietan-3-ol dioxides, which can be readily prepared from thietan-3-one (B1315229), can undergo dehydrative coupling reactions with arenes, thiols, and alcohols in the presence of a suitable catalyst. chemrxiv.orgacs.org

This approach provides a divergent route to a wide range of 3,3-disubstituted thietane dioxides, expanding the available chemical space for this class of compounds. chemrxiv.orgacs.orgresearchgate.net The resulting products are often highly stable and can be further derivatized, making them attractive building blocks for medicinal chemistry and materials science. chemrxiv.orgacs.org

The use of thietane dioxides as templates for functionalization is a powerful strategy for the synthesis of novel and diverse chemical entities. The ability to control the substitution pattern on the thietane dioxide ring with a high degree of precision opens up new avenues for the design and synthesis of molecules with tailored properties and functions.

Q & A

Q. 1.1. What are the key challenges in synthesizing 1-(Thietan-3-yl)propan-1-ol, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves nucleophilic substitution or ring-opening reactions of thietane derivatives. Critical parameters include:

  • Temperature control : Excess heat may degrade thietane rings (sensitive to thermal stress).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity, while protic solvents may reduce reactivity .
  • Catalyst use : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during ring-opening steps .

Q. Table 1: Example Reaction Parameters from Analogous Compounds

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents ring degradation
SolventTHF/DMF70–85% yield
Reaction Time4–6 hoursBalances completion vs. side reactions

Q. 1.2. How can structural characterization of this compound be performed to confirm its stereochemistry?

Answer:

  • X-ray crystallography : Resolves thietane ring conformation and hydroxyl group orientation. Use SHELX programs for refinement .
  • NMR spectroscopy :
    • ¹H NMR : Look for splitting patterns near the thietane ring (δ 3.5–4.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR : Thietane carbons appear at δ 25–35 ppm, while the propanol chain shows signals at δ 60–70 ppm (C-OH) .
  • IR spectroscopy : O-H stretch (~3300 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the thietane ring influence the compound’s reactivity in cross-coupling reactions?

Answer: The thietane ring introduces steric hindrance and electron-deficient sulfur, affecting reactivity:

  • Steric effects : The rigid thietane structure may limit access to catalytic sites in Pd-mediated couplings. Use bulky ligands (e.g., XPhos) to mitigate this .
  • Electronic effects : Sulfur’s electron-withdrawing nature deactivates adjacent carbons, requiring stronger bases (e.g., NaOtBu) for deprotonation .
  • Computational modeling : DFT studies predict reaction pathways and transition states, guiding experimental design .

Q. Table 2: Comparative Reactivity of Thietane vs. Analogous Rings

Ring TypeReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Thietane0.1285
Tetrahydrofuran0.4562
Cyclopropane0.0892

Q. 2.2. How can contradictions in biological activity data for this compound derivatives be resolved?

Answer: Discrepancies often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistency .
  • Stereochemical variability : Enantiomers may exhibit divergent activities. Employ chiral chromatography (e.g., Chiralpak AD-H) to isolate pure forms .
  • Assay conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. 2.3. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .
  • ADMET prediction : Tools like SwissADME estimate logP (~1.8), suggesting moderate lipophilicity, and CYP450 metabolism profiles .
  • Docking studies : Identify potential binding pockets in enzymes (e.g., cytochrome P450 3A4) to predict metabolic pathways .

Methodological Considerations

Q. 3.1. How can researchers address instability of this compound under acidic conditions?

Answer:

  • Protecting groups : Temporarily mask the hydroxyl group with TBS or acetyl during acid-sensitive steps .
  • Low-temperature workup : Maintain pH >5 during purification to prevent ring-opening .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .

Q. 3.2. What strategies enhance the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

  • Chiral catalysts : Use Jacobsen’s thiourea catalysts for kinetic resolution during ring-opening .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively esterify one enantiomer .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

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